Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate
Description
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is a synthetic ester featuring a methyl ester backbone, a 3-(Boc-amino)phenyl substituent, and two ketone groups at positions 2 and 3.
Properties
IUPAC Name |
methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-16(2,3)23-15(21)17-11-7-5-6-10(8-11)12(18)9-13(19)14(20)22-4/h5-8H,9H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFKQOSCTONVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Aminophenyl Precursors
The tert-butoxycarbonyl (Boc) group is introduced early to protect the aromatic amine. A typical protocol involves reacting 3-aminophenylacetic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction at 0–25°C for 4–12 hours.
Representative Procedure
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Dissolve 3-aminophenylacetic acid (10 mmol) in anhydrous DCM (50 mL).
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Add Boc₂O (12 mmol) and DMAP (0.5 mmol) under nitrogen.
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Stir at 25°C for 8 hours.
Yields typically exceed 85%, with purity confirmed by ¹H NMR (δ 1.44 ppm for Boc methyl groups).
Diketone Formation via Claisen Condensation
The 2,4-dioxobutanoate moiety is installed via Claisen condensation between methyl acetoacetate and a Boc-protected benzoyl chloride. Lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C facilitates enolate formation, followed by acyl chloride addition.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | LHMDS (1.2 equiv) |
| Temperature | −78°C → 25°C |
| Reaction Time | 2 hours |
| Yield | 72–78% |
Side products include over-acylated derivatives, minimized by slow acyl chloride addition.
Esterification and Final Assembly
Methanol serves as both solvent and nucleophile for esterification. Sulfuric acid (H₂SO₄, 0.1 equiv) catalyzes the reaction at reflux (65°C) for 6 hours. Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate yields the final product.
Purification
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Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes residual Boc-deprotected byproducts.
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Crystallization : Ethanol/water (4:1) at −20°C affords crystals with >99% purity (HPLC).
Alternative Methodologies
Multi-Component Coupling Approaches
Ugi four-component reactions enable convergent synthesis. A Boc-protected aniline, methyl glyoxylate, isocyanide, and carboxylic acid react in methanol at 25°C for 24 hours. This one-pot method simplifies step count but suffers from lower yields (55–60%) due to competing imine formation.
Enzymatic Resolution for Stereochemical Control
Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) achieves enantiomeric excess (>98% ee) in hydrolyzing undesired stereoisomers. Optimal conditions use phosphate buffer (pH 7.0) and 30°C, though scalability remains limited.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for Boc protection and Claisen condensation steps. Key advantages include:
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30% reduction in reaction time vs. batch processes.
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15% higher yield due to minimized thermal degradation.
Case Study : A pilot plant using Corning Advanced-Flow Reactors achieved 92% yield at 10 kg/day throughput.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23.4 | 8.7 |
| PMI (Process Mass Intensity) | 56.2 | 19.3 |
| Energy Consumption (kWh/kg) | 42 | 28 |
Solvent recovery systems (e.g., falling-film evaporators) reduce waste generation by 40%.
Troubleshooting and Optimization
Common Side Reactions
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Boc Deprotection : Occurs under acidic conditions (pH <4). Mitigated by maintaining neutral pH during workup.
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Ester Hydrolysis : Avoid aqueous bases post-esterification.
Enhancing Yield in Claisen Condensation
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Low Temperature : −78°C suppresses aldol side products.
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Stoichiometry : 1.2 equiv acyl chloride ensures complete enolate consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the diketone or ester functionalities.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is structurally related to several bioactive compounds, making it a candidate for drug development. Its applications in medicinal chemistry include:
- Anticancer Agents : Compounds with similar structures have shown promise as anticancer agents. The incorporation of the tert-butoxycarbonyl (Boc) group can enhance the stability and bioavailability of the drug candidates, which is crucial for therapeutic efficacy .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The ability to modify the amino acid structure allows for tailored pharmacological profiles .
- Neuroprotective Effects : Some studies suggest that compounds related to this compound may provide neuroprotective benefits, which could be beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Organic Synthesis
The compound serves as an intermediate in organic synthesis due to its unique functional groups:
- Building Block for Peptides : The amino group in the structure allows it to be used as a building block for peptide synthesis. This is particularly useful in developing peptide-based drugs where specific amino acid sequences are required .
- Synthesis of Complex Molecules : The presence of both dicarbonyl and amino functionalities enables the synthesis of complex organic molecules through various reactions such as condensation and coupling reactions. This versatility makes it valuable in synthetic organic chemistry .
Mechanism of Action
The mechanism by which Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing the compound to interact with enzymes or receptors. The diketone functionality can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Reactivity Differences :
- The target’s 2,4-dioxo system enhances electrophilicity, enabling conjugate additions, while the 3-oxo analog is less reactive.
- The sulfamoyl group in may participate in hydrogen bonding or enzymatic interactions, unlike the Boc group.
2.3. Spectral Characterization
Key spectral features are compared in Table 2:
Notes:
- *Predicted based on analogous structures. The target’s aromatic protons and Boc N-H would show distinct splitting patterns .
2.4. Physicochemical Properties
Biological Activity
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19NO5
- Molecular Weight : 303.33 g/mol
- CAS Number : 1259394-23-4
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amine : Reaction of an amine with Boc anhydride.
- Esterification : The resulting Boc-protected amine is reacted with methyl 2,4-dioxobutanoate to form the target compound.
- Purification : The product is purified using chromatography techniques to obtain the desired purity level.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Antioxidant Activity : The presence of dioxobutanoate moieties suggests potential antioxidant properties, which could protect cells from oxidative stress.
Case Studies
- Neuroprotective Effects :
- Antitumor Activity :
-
Antimicrobial Properties :
- Preliminary data suggest that the compound may exhibit antimicrobial activity against certain pathogens, although further studies are needed to confirm these findings and elucidate the mechanisms involved.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves sequential acylation and protection steps. For example, a γ-keto ester backbone can be generated using Friedel–Crafts acylation, followed by Boc (tert-butoxycarbonyl) group introduction. Acylation reagents like acetyl chloride or thiophene derivatives are used to form the dioxobutanoate core . Purification often employs silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in multi-step syntheses of analogous compounds . Intermediate characterization via -NMR (e.g., 400 MHz in CDCl) ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positioning and Boc group integrity .
- IR spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm) and Boc-related C-O bonds .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 307.4 g/mol for analogous tert-butyl esters) .
Discrepancies in spectral data (e.g., shifting NMR peaks) often arise from impurities or solvent effects. Cross-validation using multiple techniques and recrystallization to ≥95% purity mitigates these issues .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream reactions?
- Methodological Answer : The tert-butyl group introduces steric hindrance, shielding the carbonyl from nucleophilic attack, while its electron-donating nature stabilizes adjacent carbocations. This dual effect directs regioselectivity in reactions like peptide couplings or Michael additions. For example, tert-butyl-protected amines in similar compounds resist undesired side reactions during peptide elongation .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Boc group reactivity .
- Catalyst use : Bases like sodium carbonate improve acylation efficiency .
- Temperature control : Room-temperature stirring for Boc protection minimizes decomposition .
Yields >80% are achievable with strict anhydrous conditions and inert atmospheres, as shown in tert-butyl ester syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from:
- Purity variations : Reproducibility requires HPLC purity validation .
- Assay conditions : Standardizing buffer pH (e.g., pH 7.4 for kinase assays) and temperature (25°C vs. 37°C) reduces variability. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative binding data to clarify mechanisms .
Q. How is the Boc group exploited in peptide synthesis applications, and what are its limitations?
- Methodological Answer : The Boc group protects amines during solid-phase peptide synthesis (SPPS). It is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection. Limitations include incompatibility with acid-sensitive substrates and side reactions in prolonged acidic environments. Alternatives like Fmoc are preferred for acid-labile targets .
Q. What experimental designs assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Accelerated degradation : Heating to 40°C for 4 weeks to simulate long-term storage .
- Light/moisture exposure : Monitoring via TLC or HPLC for decomposition products (e.g., free amine formation) .
Optimal storage: Sealed containers at -20°C, desiccated, and shielded from light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
